3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone

Descripción general

Descripción

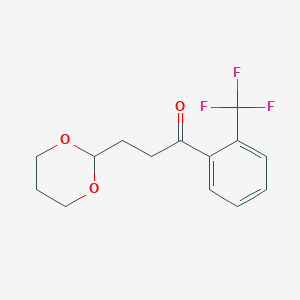

3-(1,3-Dioxan-2-YL)-2’-trifluoromethylpropiophenone: is an organic compound that features a trifluoromethyl group attached to a propiophenone backbone, with a 1,3-dioxane ring as a substituent

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dioxan-2-YL)-2’-trifluoromethylpropiophenone typically involves the formation of the 1,3-dioxane ring through acetalization of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. The trifluoromethylpropiophenone moiety can be introduced via Friedel-Crafts acylation using trifluoromethylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the dioxane ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the propiophenone moiety, converting it to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally less reactive due to the electron-withdrawing nature of the trifluoromethyl group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products:

Oxidation: Oxidized derivatives of the dioxane ring.

Reduction: Alcohol derivatives of the propiophenone moiety.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Recent studies have explored the potential of 3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone as a scaffold for developing anticancer agents. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are desirable traits for drug candidates. Research indicates that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines, suggesting its utility in targeted cancer therapies .

Drug Delivery Systems

The compound has been investigated for its role in enhancing drug delivery systems. Its amphiphilic nature allows it to form micelles or nanoparticles that can encapsulate therapeutic agents. This property is particularly beneficial for improving the bioavailability of poorly soluble drugs and enabling controlled release mechanisms .

Development of Coatings

In material science, this compound is being explored for its potential use in creating advanced coatings with enhanced chemical resistance and durability. The incorporation of fluorinated groups is known to improve surface properties such as hydrophobicity and oleophobicity, making it suitable for applications in protective coatings and surface treatments .

Analytical Chemistry

Analytical Applications

The compound has been utilized as a standard reference material in analytical chemistry for calibrating instruments and validating methods such as chromatography and mass spectrometry. Its distinct mass spectrum profile aids in the identification and quantification of similar compounds in complex mixtures .

Case Study 1: Anticancer Activity Assessment

A recent study assessed the anticancer activity of derivatives of this compound against human breast cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents, highlighting its potential as a lead compound for further development .

Case Study 2: Polymerization Techniques

Research on the polymerization of this compound revealed that it could be effectively polymerized using both anionic and cationic methods to produce high-performance polymers. These polymers exhibited enhanced thermal properties and mechanical strength compared to traditional polymers, suggesting their applicability in high-stress environments .

Mecanismo De Acción

The mechanism of action of 3-(1,3-Dioxan-2-YL)-2’-trifluoromethylpropiophenone depends on its specific application. In organic synthesis, it acts as a protecting group or a building block. In biological systems, it may interact with enzymes or receptors through its functional groups, influencing biochemical pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.

Comparación Con Compuestos Similares

1,3-Dioxane derivatives: Compounds with similar dioxane rings but different substituents.

Trifluoromethylpropiophenone derivatives: Compounds with the trifluoromethylpropiophenone moiety but different substituents on the aromatic ring.

Uniqueness: The combination of the 1,3-dioxane ring and the trifluoromethylpropiophenone moiety makes this compound unique. The dioxane ring provides stability and rigidity, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a versatile compound in various applications.

Actividad Biológica

3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone, identified by its CAS number 898786-55-5, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the pharmacological profiles, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C14H15F3O3. Its unique structure, featuring a trifluoromethyl group and a dioxane moiety, suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For example, compounds containing dioxane derivatives have shown effectiveness against various pathogens, including Escherichia coli and Candida albicans . The biological activity is often quantified using IC50 values, which represent the concentration required to inhibit 50% of target cell growth.

| Compound | Pathogen | IC50 (µg/mL) |

|---|---|---|

| Compound 12 | E. coli | 1.8 - 1.9 |

| Compound 16 | C. albicans | 0.82 |

These results suggest that this compound may possess similar antimicrobial efficacy due to its structural analogies.

Cytotoxicity and Selectivity Index

In vitro studies assessing cytotoxicity have shown that compounds with dioxane rings can exhibit varying degrees of toxicity towards mammalian cells. The selectivity index (SI), defined as the ratio of cytotoxic concentration (CC50) to the IC50, is crucial for evaluating the therapeutic potential of these compounds.

For example, in related studies, compounds were tested against Vero cells to determine their cytotoxicity while also measuring their efficacy against Leishmania donovani promastigotes. The results indicated promising selectivity indices for some derivatives, which could be extrapolated to infer potential for this compound.

The mechanisms underlying the biological activity of dioxane derivatives often involve the generation of reactive oxygen species (ROS) and interference with cellular pathways essential for pathogen survival. For instance, tetrahydropyran derivatives have been noted to induce ROS production in treated cells . This oxidative stress can lead to apoptosis in susceptible microbial cells while sparing normal mammalian cells when appropriately dosed.

Case Studies

- Antileishmanial Activity : A study evaluated various dioxane derivatives against Leishmania donovani, revealing that certain compounds exhibited low micromolar IC50 values alongside favorable selectivity indices . This highlights the potential use of similar structures in treating parasitic infections.

- Antibacterial Efficacy : Another research effort demonstrated that structurally related compounds showed significant antibacterial activity against gram-negative bacteria . The findings suggest that further exploration of this compound could yield effective antimicrobial agents.

Propiedades

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3O3/c15-14(16,17)11-5-2-1-4-10(11)12(18)6-7-13-19-8-3-9-20-13/h1-2,4-5,13H,3,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJXKDYIORVOPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645944 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-55-5 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-[2-(trifluoromethyl)phenyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.